molecular formula C9H19N5O2Si B2934524 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1803601-42-4

5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2934524
CAS No.: 1803601-42-4
M. Wt: 257.369
InChI Key: ZVOONXORXFRUGD-UHFFFAOYSA-N
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Description

5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound with promising applications in various scientific research fields. Its complex structure consists of an amino group, a trimethylsilyl ether linkage, and a triazole ring, making it a compound of interest in both chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common approach starts with the reaction of an appropriate alkyne and azide under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring. The subsequent steps involve selective functionalization to introduce the amino group and the trimethylsilyl ether linkage. Precise reaction conditions, such as temperature, solvent, and catalysts, are critical to ensuring high yields and purity.

Industrial Production Methods

While there are no widely reported industrial production methods specific to this compound, scalable methods could involve similar multi-step synthesis using continuous flow reactors to optimize yield and minimize waste. Industrial synthesis would focus on cost-effective reagents, robust catalysts, and efficient separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or nitroso compounds.

  • Reduction: : Reduction reactions can be carried out on the triazole ring or amino group to yield various reduced forms.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions at the triazole ring or the trimethylsilyl ether.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids, or manganese dioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution Reagents: : Halogenating agents like N-bromosuccinimide, or nucleophiles such as amines and thiols.

Major Products Formed

The oxidation reactions typically yield oxides or nitroso derivatives, while reduction reactions produce amines or dihydrotriazoles. Substitution reactions yield halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its triazole ring makes it a versatile scaffold in drug design and material science.

Biology

Biologically, the compound can interact with various biomolecules, making it useful in studying enzyme functions, protein interactions, and cellular pathways.

Medicine

In medicine, its potential roles include serving as a pharmacophore in drug design for targeting specific enzymes or receptors. Research is ongoing to explore its therapeutic benefits.

Industry

Industrially, the compound can be employed in the development of new materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions at the molecular level. Its triazole ring can engage in hydrogen bonding and van der Waals interactions with target molecules, while the amino and trimethylsilyl groups can modulate its reactivity and binding affinity. The pathways involved are specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxamide

  • 5-Amino-1-{[2-(tert-butyldimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide

  • 5-Amino-1-{[2-(trimethylgermyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide offers a unique combination of stability and reactivity. The trimethylsilyl group provides steric bulk, enhancing stability, while the triazole ring maintains high reactivity, allowing for diverse chemical modifications and interactions.

Hope that gives you a solid understanding of this fascinating compound

Properties

IUPAC Name

5-amino-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N5O2Si/c1-17(2,3)5-4-16-6-14-8(10)7(9(11)15)12-13-14/h4-6,10H2,1-3H3,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOONXORXFRUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=C(N=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N5O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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